molecular formula C20H26ClNO2 B12761687 Benzobutamine hydrochloride CAS No. 64082-37-7

Benzobutamine hydrochloride

Cat. No.: B12761687
CAS No.: 64082-37-7
M. Wt: 347.9 g/mol
InChI Key: YSLHBJFVGQSUAV-UHFFFAOYSA-N
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Description

Benzobutamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a hydrochloride salt form of benzobutamine, which is known for its pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzobutamine hydrochloride typically involves the condensation of benzylamine with butanone under acidic conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Benzobutamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzobutamine ketone, while reduction could produce benzobutamine alcohol.

Scientific Research Applications

Benzobutamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It serves as a tool for studying biochemical pathways and interactions.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of benzobutamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter release by binding to receptors in the central nervous system. This interaction affects various signaling pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzphetamine: Shares structural similarities but differs in its pharmacological profile.

    Benzocaine: Another related compound, primarily used as a local anesthetic.

    Dobutamine: Used in the treatment of heart failure, with a different mechanism of action.

Uniqueness

Benzobutamine hydrochloride is unique due to its specific binding properties and the range of reactions it can undergo. Its versatility in chemical synthesis and potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

64082-37-7

Molecular Formula

C20H26ClNO2

Molecular Weight

347.9 g/mol

IUPAC Name

[2-[(dimethylamino)methyl]-2-phenylbutyl] benzoate;hydrochloride

InChI

InChI=1S/C20H25NO2.ClH/c1-4-20(15-21(2)3,18-13-9-6-10-14-18)16-23-19(22)17-11-7-5-8-12-17;/h5-14H,4,15-16H2,1-3H3;1H

InChI Key

YSLHBJFVGQSUAV-UHFFFAOYSA-N

Canonical SMILES

CCC(CN(C)C)(COC(=O)C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

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